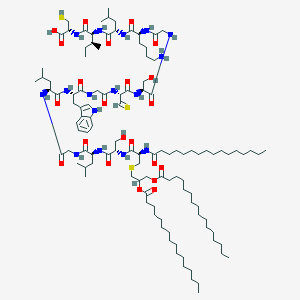
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dodecylbenzenesulfonamide or DBSA and is widely used in the synthesis of various materials.
Mechanism of Action
The mechanism of action of DBSA is not fully understood. However, it is known to interact with the hydrophobic regions of proteins and lipids. DBSA has been shown to inhibit the activity of certain enzymes and to affect the fluidity of cell membranes. These effects are thought to be responsible for the various applications of DBSA.
Biochemical and Physiological Effects:
DBSA has been shown to have a low toxicity and is considered safe for use in various applications. However, some studies have shown that DBSA can cause skin irritation and sensitization in some individuals. DBSA has also been shown to have some antimicrobial properties and has been used in the production of antibacterial and antifungal agents.
Advantages and Limitations for Lab Experiments
DBSA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. DBSA is also stable under a wide range of conditions and can be used in various applications. However, DBSA has some limitations as well. It may interfere with certain assays and can be difficult to remove from samples.
Future Directions
There are several future directions for research on DBSA. One area of research is the development of new applications for DBSA. For example, DBSA could be used in the production of new materials with unique properties. Another area of research is the development of new synthesis methods for DBSA that are more efficient and environmentally friendly. Finally, research could be conducted to better understand the mechanism of action of DBSA and its interactions with proteins and lipids.
Conclusion:
In conclusion, DBSA is a versatile chemical compound with a wide range of applications in various scientific fields. Its synthesis is relatively simple, and it has low toxicity, making it safe for use in various applications. DBSA has several advantages for use in laboratory experiments, but it also has some limitations. There are several future directions for research on DBSA, including the development of new applications and synthesis methods, and a better understanding of its mechanism of action.
Synthesis Methods
DBSA is synthesized by the reaction of dodecylbenzene with sulfur trioxide and ammonia. The reaction takes place in the presence of a catalyst and results in the formation of DBSA. The synthesis of DBSA is a relatively simple process and can be carried out in a laboratory setting.
Scientific Research Applications
DBSA has a wide range of applications in various scientific fields. It is commonly used as a surfactant in the production of detergents, emulsifiers, and dispersants. DBSA is also used in the synthesis of polymers, resins, and plastics. In addition, DBSA is used as a corrosion inhibitor in the petroleum industry and as a flotation agent in the mining industry.
properties
CAS RN |
115486-31-2 |
|---|---|
Product Name |
Benzenesulfonamide, N-(4-dodecylphenyl)-4-methyl- |
Molecular Formula |
C25H37NO2S |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
N-(4-dodecylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C25H37NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-23-16-18-24(19-17-23)26-29(27,28)25-20-14-22(2)15-21-25/h14-21,26H,3-13H2,1-2H3 |
InChI Key |
SSZBGXXIWUGPNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)

![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)









